![molecular formula C12H12F2O B2987883 [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-06-8](/img/structure/B2987883.png)
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as DFP-18, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is believed to exert its therapeutic effects through the inhibition of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many cancer cells and plays a role in inflammation.
Biochemical and Physiological Effects:
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high stability and solubility in aqueous solutions. However, [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol also has some limitations, including its relatively low potency compared to other anti-cancer agents, and its potential for off-target effects on other enzymes involved in inflammation.
Direcciones Futuras
There are several potential future directions for research on [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogs of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol that could be used as more effective anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and its potential for off-target effects on other enzymes. Finally, studies are needed to evaluate the safety and efficacy of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in human clinical trials.
Métodos De Síntesis
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multistep process involving the reaction of bicyclo[1.1.1]pentane with 2,5-difluorobenzyl bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with methanol. This synthesis method has been optimized to produce high yields of pure [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Aplicaciones Científicas De Investigación
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have potential as a therapeutic agent for various medical conditions. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPPONZYEDOECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)
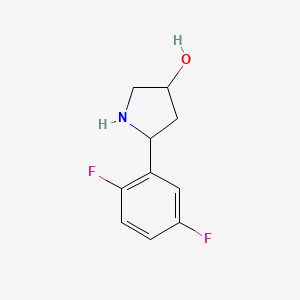
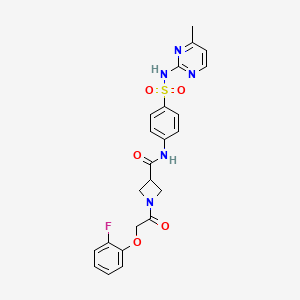
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)
![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/no-structure.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)
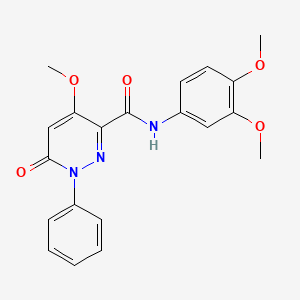

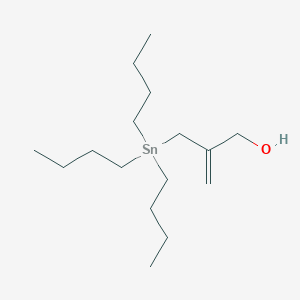
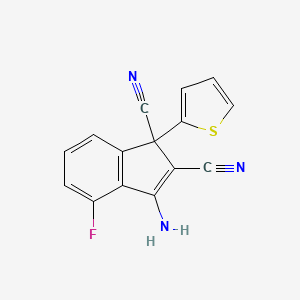
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
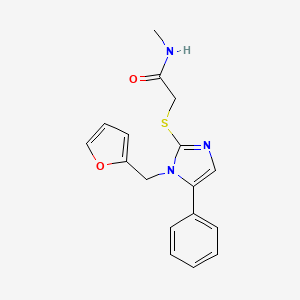
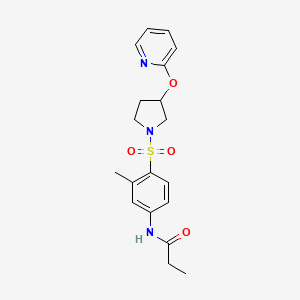
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)